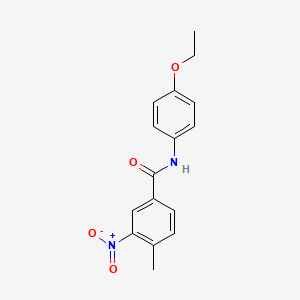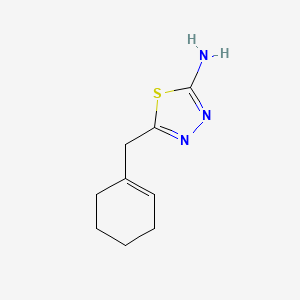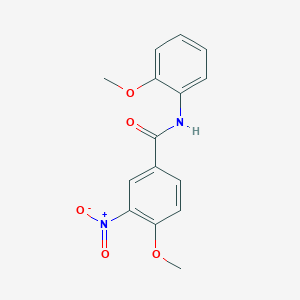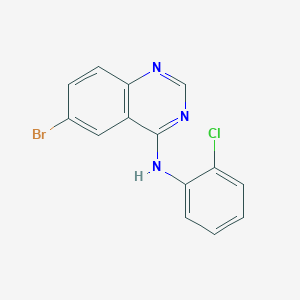![molecular formula C24H29N5O3 B5557694 3,4,5-trimethoxybenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5557694.png)
3,4,5-trimethoxybenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-Trimethoxybenzaldehyde is an organic compound and a biochemical . It is categorized as a trisubstituted aromatic aldehyde . It appears as a light yellow solid .
Synthesis Analysis
For industrial applications, 3,4,5-trimethoxybenzaldehyde is synthesized from p-cresol using aromatic substitution with bromine followed by nucleophilic substitution with sodium methoxide . At the laboratory scale, it can be synthesized from vanillin .Molecular Structure Analysis
The molecular formula of 3,4,5-trimethoxybenzaldehyde is C10H12O4 . Its molecular weight is 196.202 g/mol .Chemical Reactions Analysis
3,4,5-Trimethoxybenzaldehyde can be used as an intermediate in the synthesis of some pharmaceutical drugs including trimethoprim . It can also be used in the synthesis of some psychedelic phenethylamines .Physical And Chemical Properties Analysis
3,4,5-Trimethoxybenzaldehyde has a melting point of 73 °C and a boiling point of 337.6 °C . It is slightly soluble in water, but more soluble in methanol .Wissenschaftliche Forschungsanwendungen
Chemical Structure and Crystal Formation
The title hydrazone compound, 3,4,5-trimethoxybenzaldehyde phenyl(1,3,5-triazatricyclo[3.3.1.13,7]dec-7-yl)methylene]hydrazone, exhibits interesting chemical properties. For instance, related compounds like N′-(4-hydroxybenzylidene)-2-methylbenzohydrazide, prepared through condensation reactions, show unique crystal structures and hydrogen bonding patterns, forming three-dimensional frameworks (Chunbao Tang, 2010). Similarly, various hydrates of 3,4,5-trimethoxybenzaldehyde isonicotinoylhydrazone demonstrate different hydrogen-bonded supramolecular structures (M. A. Peralta et al., 2007).
Synthesis and Optical Studies
Synthesis and optical studies of similar compounds, like 3,4-dimethoxy benzaldehyde [5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]hydrazone metal complexes, have been conducted to understand their chemical behavior and potential applications. The study on these complexes revealed specific geometries and optical absorption spectra, indicating potential applications in materials science (Athraa H. Mekkey et al., 2020).
Antifungal Potential
Hydrazones derived from 3,4,5-trimethoxybenzaldehyde have shown promising antifungal activities. For example, specific hydrazones have demonstrated significant inhibitory effects against various Candida species, including azole-resistant strains, highlighting their potential in developing new antifungal agents (Georgiana Negru et al., 2021).
Applications in Protein Conjugation
Hydrazones, including those similar to 3,4,5-trimethoxybenzaldehyde derivatives, have been used in protein modification. This process involves creating conjugates linked by hydrazone bonds under gentle conditions, potentially applicable in biochemistry and drug delivery systems (T. King et al., 1986).
Nonlinear Optical Response
Certain hydrazone crystals, such as those derived from 3,4,5-trimethoxybenzaldehyde, exhibit large quadratic nonlinear optical responses. This suggests their use in applications requiring high-performance optical materials (E. Choi et al., 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
(E)-1-phenyl-1-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O3/c1-30-20-9-18(10-21(31-2)22(20)32-3)11-25-26-23(19-7-5-4-6-8-19)24-12-27-15-28(13-24)17-29(14-24)16-27/h4-11H,12-17H2,1-3H3/b25-11+,26-23- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEXTPGXTIPROA-ABDMDBIXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NN=C(C2=CC=CC=C2)C34CN5CN(C3)CN(C4)C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/N=C(/C2=CC=CC=C2)\C34CN5CN(C3)CN(C4)C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-imidazo[1,2-a]pyridin-2-yl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)propanamide dihydrochloride](/img/structure/B5557613.png)
![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(4,5-dimethyl-1H-imidazol-1-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B5557616.png)
![N-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B5557637.png)

![6-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5557644.png)
![N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5557649.png)
![5-[(2,3-dichlorobenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5557656.png)

![6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B5557663.png)

![5-[2-(3-isopropyl-5,6,8,9-tetrahydro-7H-[1,2,4]triazolo[4,3-d][1,4]diazepin-7-yl)-2-oxoethyl]-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5557686.png)
![5-methyl-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5557702.png)
![3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5557710.png)

